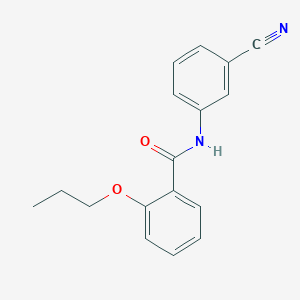

N-(3-cyanophenyl)-2-propoxybenzamide

Description

N-(3-Cyanophenyl)-2-propoxybenzamide is a benzamide derivative with a meta-cyanophenyl substitution on the amide nitrogen and a propoxy group at the C2 position of the benzene ring. This compound has been investigated as a dual-acting inhibitor of HIV-1 RNase H and integrase (IN), demonstrating balanced inhibitory activity with IC50 values in the low micromolar range . Its meta-substitution pattern distinguishes it from para-substituted analogs, which exhibit differing selectivity profiles and inhibitory potencies.

Propriétés

Formule moléculaire |

C17H16N2O2 |

|---|---|

Poids moléculaire |

280.32g/mol |

Nom IUPAC |

N-(3-cyanophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C17H16N2O2/c1-2-10-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(11-14)12-18/h3-9,11H,2,10H2,1H3,(H,19,20) |

Clé InChI |

FAGLCRHJIWNFJA-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

SMILES canonique |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substitution Position and Inhibitory Activity

The position of substituents on the phenyl ring significantly impacts biological activity. Key comparisons include:

| Compound | Substituent Position | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |

|---|---|---|---|---|

| N-(3-Cyanophenyl)-2-propoxybenzamide | meta-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 79 (para-substituted analog) | para-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 80 | meta-Cyanophenyl (modified core) | Reduced activity | Reduced activity | Not reported |

| Compound 83 | para-Cyanophenyl | Higher IC50 | Higher IC50 | Lower selectivity |

- Meta vs. Para Substitution: Meta-substituted analogs (e.g., this compound) exhibit higher selectivity for RNase H inhibition compared to para-substituted derivatives. However, para-substituted compounds like 79 maintain dual inhibitory activity with balanced IC50 values .

- Activity Reduction: Replacing the 4-cyanophenyl group in 83 with 3-cyanophenyl (as in 80) reduces dual inhibition efficacy, suggesting steric or electronic effects at the meta position disrupt target binding .

Structural and Crystallographic Comparisons

- 2-Propoxybenzamide Homologs: The crystal structure of 2-propoxybenzamide shows a dihedral angle of 12.41° between the carboxamide group and benzene ring, compared to 3.30° in 2-pentyloxybenzamide.

- Layer Spacing: The interlayer distance in this compound analogs (3.81 Å) is greater than in 2-propoxybenzamide (3.69 Å), suggesting altered solid-state properties that could impact formulation stability .

Functional Group Modifications

- Benzamide Derivatives in Agrochemicals: While this compound is studied for antiviral activity, structurally related benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) are used as fungicides. The trifluoromethyl and furanyl groups in these analogs enhance agrochemical efficacy but reduce pharmacological relevance .

Key Research Findings

- Dual Inhibition Balance: this compound achieves a low IC50 ratio (RNase H/IN = 1.5), indicating balanced inhibition critical for synergistic antiviral effects .

- Synthetic Challenges : Meta-substituted benzamides require precise regioselective synthesis, as evidenced by combinatorial approaches using POCl3 and azide intermediates for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.